molecular formula C22H17FN4O4 B2578757 methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1260988-42-8

methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate

Cat. No. B2578757
CAS RN: 1260988-42-8
M. Wt: 420.4
InChI Key: JJOYKCPCMAKUBD-UHFFFAOYSA-N
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Description

The compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms. It contains a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and a benzoate group, which are common structures in many organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction. The oxadiazole ring could be formed via a cyclization reaction. The exact synthesis route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and pyrrole rings) would contribute to the compound’s stability. The fluorine atom would be expected to pull electron density towards itself, making the fluorophenyl group somewhat electron-poor .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The fluorine atom might make the adjacent carbon more susceptible to nucleophilic attack. The oxadiazole ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the electronegative fluorine atom might increase its solubility in polar solvents .

Scientific Research Applications

Heterocyclic System Synthesis

Research on compounds with structural similarities to methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate has contributed significantly to the synthesis of heterocyclic systems. These compounds serve as versatile reagents for creating various heterocyclic structures, which are crucial in drug development and materials science. For instance, the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other pyrimidinones from related compounds showcases the utility of these chemicals in crafting complex molecular architectures (Selič, Grdadolnik, & Stanovnik, 1997).

Fluorinated Molecules and Crystallography

The study of fluorinated molecules, including those with a benzoyl or fluoro group, contributes to our understanding of molecular interactions and crystallography. These studies help elucidate the structural basis for the activity of potential pharmacological agents and materials. For example, the analysis of ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate has shed light on how fluorinated groups influence molecular geometry and intermolecular interactions, which is crucial for designing molecules with desired properties (Burns & Hagaman, 1993).

Radiopharmaceutical Development

Compounds with the 1,2,4-oxadiazol moiety have been explored for their potential in radiopharmaceutical development, particularly for positron emission tomography (PET) imaging. The automated synthesis of [11C]CS1P1, a radiopharmaceutical targeting the sphingosine-1-phosphate receptor, exemplifies the application of these compounds in creating diagnostic tools for medical imaging. This research is pivotal for advancing non-invasive diagnostic methods for various diseases, including neurological conditions and cancer (Luo et al., 2019).

Angiotensin II Receptor Antagonists

Further, the structural characterization of oxadiazole derivatives used as spacers in synthesizing new potential non-peptide angiotensin receptor antagonists highlights the role of these compounds in developing therapeutics for cardiovascular diseases. Understanding the molecular structure and interactions of these spacers can lead to more effective and selective drugs for treating hypertension and related cardiovascular disorders (Meyer et al., 2003).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

methyl 2-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c1-30-22(29)16-5-2-3-6-17(16)24-19(28)13-27-12-4-7-18(27)21-25-20(26-31-21)14-8-10-15(23)11-9-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYKCPCMAKUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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